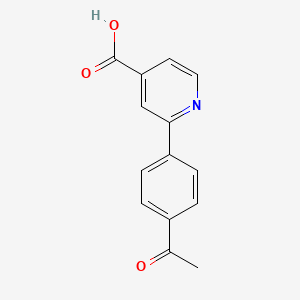
2-(4-Acetylphenyl)isonicotinic acid, 95%
Übersicht
Beschreibung
2-(4-Acetylphenyl)isonicotinic acid (2-APIN) is a novel compound with potential applications in both scientific research and industry. 2-APIN is a derivative of isonicotinic acid, an important component of many antibiotics, and has been found to possess a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-Acetylphenyl)isonicotinic acid, 95% is not yet fully understood. However, it is believed that 2-(4-Acetylphenyl)isonicotinic acid, 95% binds to the bacterial ribosome, which inhibits protein synthesis and leads to the death of the bacterial cell. Additionally, 2-(4-Acetylphenyl)isonicotinic acid, 95% has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects
2-(4-Acetylphenyl)isonicotinic acid, 95% has been found to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Acetylphenyl)isonicotinic acid, 95% has antibacterial, antifungal, and anti-inflammatory properties. Additionally, 2-(4-Acetylphenyl)isonicotinic acid, 95% has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. Furthermore, 2-(4-Acetylphenyl)isonicotinic acid, 95% has been found to possess antioxidant, anti-apoptotic, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(4-Acetylphenyl)isonicotinic acid, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 2-(4-Acetylphenyl)isonicotinic acid, 95% is that it is relatively easy to synthesize and purify. Furthermore, 2-(4-Acetylphenyl)isonicotinic acid, 95% is non-toxic and has a wide range of applications in scientific research. However, 2-(4-Acetylphenyl)isonicotinic acid, 95% is not as stable as other compounds, and the precise mechanism of action is still not fully understood.
Zukünftige Richtungen
The potential future directions for 2-(4-Acetylphenyl)isonicotinic acid, 95% include the development of novel antibiotics and anti-inflammatory drugs, the use of 2-(4-Acetylphenyl)isonicotinic acid, 95% as an antioxidant, the use of 2-(4-Acetylphenyl)isonicotinic acid, 95% in cancer therapy, and the use of 2-(4-Acetylphenyl)isonicotinic acid, 95% in the treatment of other diseases. Additionally, further research is needed to better understand the precise mechanism of action of 2-(4-Acetylphenyl)isonicotinic acid, 95% and to develop more efficient synthesis methods. Finally, further research is needed to explore the potential use of 2-(4-Acetylphenyl)isonicotinic acid, 95% in industrial applications.
Synthesemethoden
2-(4-Acetylphenyl)isonicotinic acid, 95% can be synthesized through a multi-step process. The first step involves the reaction of 4-acetylphenol with isonicotinic acid and sodium hydroxide. This reaction produces a salt of 2-(4-Acetylphenyl)isonicotinic acid, 95%, which is then purified by recrystallization. The second step involves the reaction of 2-(4-Acetylphenyl)isonicotinic acid, 95% with hydrochloric acid and sodium hydroxide. This reaction produces a salt of 2-(4-Acetylphenyl)isonicotinic acid, 95%, which can then be purified by recrystallization. Finally, the 2-(4-Acetylphenyl)isonicotinic acid, 95% can be isolated and purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-Acetylphenyl)isonicotinic acid, 95% has a wide range of applications in scientific research. It has been used to study the structure-activity relationships of isonicotinic acid-derived compounds, and has been found to possess antibacterial, antifungal, and anti-inflammatory properties. Furthermore, 2-(4-Acetylphenyl)isonicotinic acid, 95% has been used to study the mechanism of action of isonicotinic acid-derived compounds, as well as the biochemical and physiological effects of isonicotinic acid-derived compounds.
Eigenschaften
IUPAC Name |
2-(4-acetylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)13-8-12(14(17)18)6-7-15-13/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXAHFRYRUSEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679505 | |
| Record name | 2-(4-Acetylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylphenyl)isonicotinic acid | |
CAS RN |
1261920-88-0 | |
| Record name | 2-(4-Acetylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6361516.png)





